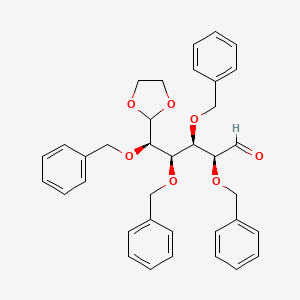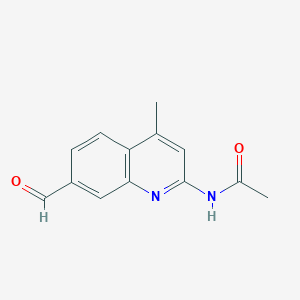![molecular formula C14H26O5Si B12864711 (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its furodioxol ring system and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of a hydroxyl group with a TBDMS group, followed by the formation of the furodioxol ring system through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and anhydrous solvents like tetrahydrofuran (THF) to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the TBDMS protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules, this compound is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound can be used as a probe or a building block in the synthesis of biologically active molecules, aiding in the study of biological pathways and interactions.
Industry: The compound’s unique structural features make it useful in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Modification: The compound can undergo chemical modifications that alter its reactivity and interactions with other molecules, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: This compound itself.
Other TBDMS-Protected Compounds: Compounds with similar TBDMS protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Furodioxol Derivatives: Compounds with similar furodioxol ring systems, which may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the TBDMS protecting group and the furodioxol ring system
Properties
Molecular Formula |
C14H26O5Si |
|---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10+,11+/m1/s1 |
InChI Key |
VBPYRQYBEKHPKA-VWYCJHECSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


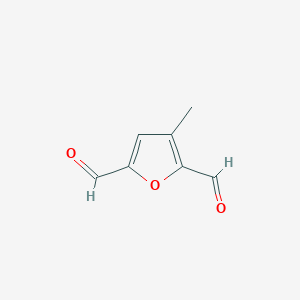
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
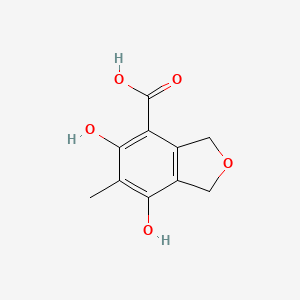

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
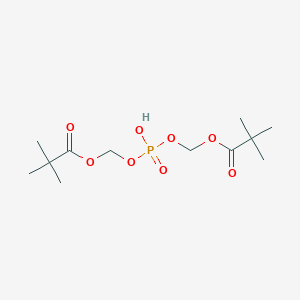
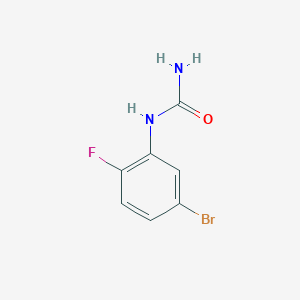
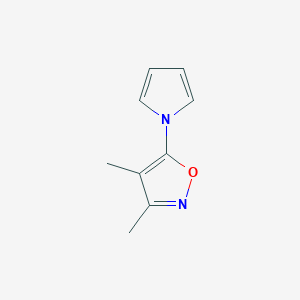

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
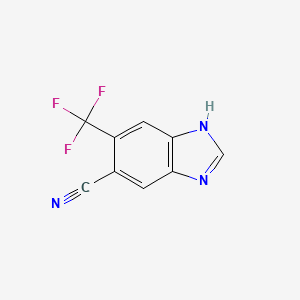
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
